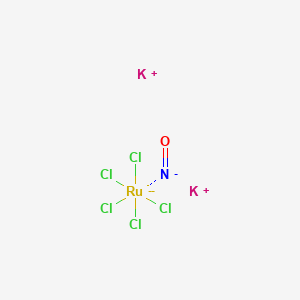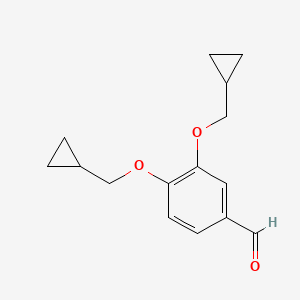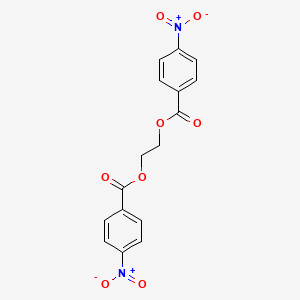
2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C16H12N2O8. It is characterized by the presence of two nitrobenzoyl groups attached to an ethyl chain. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-hydroxyethyl 4-nitrobenzoate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 2-hydroxyethyl 4-nitrobenzoate.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 4-nitrobenzoic acid and 2-hydroxyethyl 4-nitrobenzoate.
Reduction: 2-(4-Aminobenzoyl)oxyethyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The ester bonds can be hydrolyzed to release the constituent acids and alcohols, which can interact with various biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-4-((4-nitrobenzoyl)oxy)-2-pentynyl 4-nitrobenzoate
- 4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate
- 3-[(4-Nitrobenzoyl)oxy]-1,4-dioxan-2-yl 4-nitrobenzoate
Uniqueness
2-(4-Nitrobenzoyl)oxyethyl 4-nitrobenzoate is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions. Its dual nitrobenzoyl groups provide versatility in synthetic applications and make it a valuable compound in various research fields .
Propiedades
Número CAS |
41106-71-2 |
|---|---|
Fórmula molecular |
C16H12N2O8 |
Peso molecular |
360.27 g/mol |
Nombre IUPAC |
2-(4-nitrobenzoyl)oxyethyl 4-nitrobenzoate |
InChI |
InChI=1S/C16H12N2O8/c19-15(11-1-5-13(6-2-11)17(21)22)25-9-10-26-16(20)12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 |
Clave InChI |
PLCJVXNGSALRQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dioxa-2-azabicyclo[3.2.0]heptan-3-one,2-acetyl-7,7-dimethyl-](/img/structure/B13833066.png)
![N-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-4-yl)stearamide](/img/structure/B13833072.png)
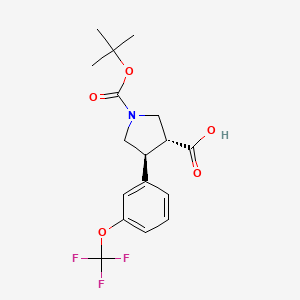
![[5-(3,6-diaminohexanoylamino)-4-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B13833093.png)

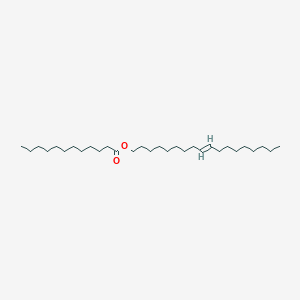
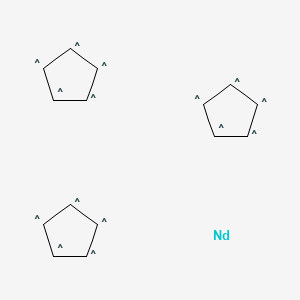

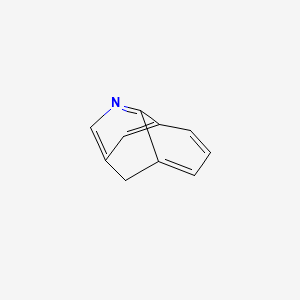
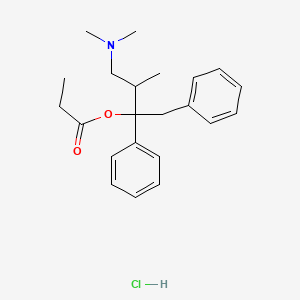

![[(3S,4R,5S,6R)-5-hydroxy-6-[4-hydroxy-3-[[5-[[4-hydroxy-7-[(2S,3R,4S,5R)-3-hydroxy-5-methoxy-6,6-dimethyl-4-(5-methyl-1H-pyrrole-2-carbonyl)oxyoxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-4-methyl-1H-pyrrole-3-carbonyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B13833161.png)
